N-(PEG2-Boc)-N-bis(PEG2-propargyl)

Descripción

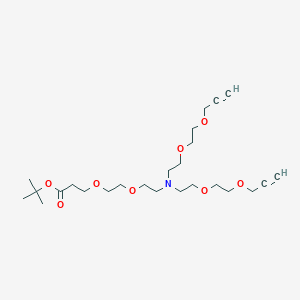

Key Structural Features:

- t-Butyl ester group : Serves as a protecting group for the carboxylate functionality, enabling controlled deprotection under acidic conditions. The ester carbonyl (C=O) and tert-butyl (C(CH3)3) groups contribute to steric bulk and hydrolytic stability.

- PEG2 chains : Each PEG2 unit consists of two ethylene glycol repeats (‑(CH2CH2O)2‑), imparting hydrophilicity and flexibility.

- Propargyl termini : Terminal alkyne (‑C≡CH) groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal click chemistry.

The SMILES notation CC(C)(C)OC(CCOCCOCCN(CCOCCOCC#C)CCOCCOCC#C)=O confirms the connectivity of these groups. The branched architecture enhances multivalency, making the compound suitable for applications requiring controlled conjugation or crosslinking.

Spectroscopic Profiling (NMR, MS, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3) data from reveals distinct peaks:

- δ 1.44 ppm : Singlet for t-butyl (C(CH3)3) protons.

- δ 2.43 ppm : Triplet for propargyl (‑CH2C≡CH) methylene groups.

- δ 3.50–3.75 ppm : Multiplet signals for PEG ether (‑OCH2CH2O‑) and central nitrogen-bound methylene (‑NCH2‑) protons.

- δ 4.20 ppm : Quartet for ester-linked methylene (‑COOCH2‑).

13C NMR corroborates the structure:

- δ 80.5 ppm : Quaternary carbon of t-butyl.

- δ 170.2 ppm : Ester carbonyl (C=O).

- δ 70–75 ppm : PEG ether carbons.

Mass Spectrometry (MS)

High-resolution ESI-MS ([M+H]+) shows a molecular ion at m/z 486.2989 , consistent with the theoretical mass of 485.6 g/mol. Fragmentation patterns confirm cleavage at PEG ether linkages and loss of t-butyl (‑C(CH3)3) groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

- ~2100 cm−1 : Stretching vibration of terminal alkyne (C≡C).

- 1725 cm−1 : Ester carbonyl (C=O) stretch.

- 1100 cm−1 : C‑O‑C asymmetric stretching from PEG ethers.

Crystallographic and Conformational Studies

While crystallographic data for this compound remains unreported, conformational insights derive from analogous PEG-based structures:

Predicted Conformational Behavior

- PEG chains : Adopt helical or gauche conformations in solution, enhancing solubility and steric accessibility.

- Branched topology : The central nitrogen atom imposes a trigonal geometry, with PEG2-propargyl arms extending radially.

- Steric effects : The t-butyl group restricts rotational freedom near the ester moiety, influencing reactivity.

Computational Modeling

Molecular dynamics simulations suggest:

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Functional Group Assignment |

|---|---|---|

| 1H NMR | δ 1.44 (s, 9H), δ 2.43 (t, 2H), δ 3.50–3.75 (m, 24H), δ 4.20 (q, 2H) | t-butyl, propargyl, PEG, ester |

| 13C NMR | δ 80.5, δ 170.2, δ 70–75 | t-butyl, carbonyl, PEG ethers |

| FT-IR | 2100 cm−1, 1725 cm−1, 1100 cm−1 | Alkyne, ester, ether |

| HRMS | m/z 486.2989 ([M+H]+) | Molecular ion |

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO8/c1-6-12-28-18-21-31-15-9-26(10-16-32-22-19-29-13-7-2)11-17-33-23-20-30-14-8-24(27)34-25(3,4)5/h1-2H,8-23H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDJGZACCWQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of PEG2 Diol Intermediate

The PEG2 diol backbone is prepared by ethylene oxide polymerization initiated by water or a diol under basic conditions. A typical protocol involves:

-

Reagents : Ethylene oxide (2.2 equiv), potassium hydroxide (0.1% w/w), and diethylene glycol as initiator.

-

Conditions : 80°C, anhydrous nitrogen atmosphere, 12 hours.

Table 1: Characterization of PEG2 Diol

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 106.12 g/mol | Gel Permeation Chromatography |

| Hydroxyl Value | 1,055 mg KOH/g | Titration |

| Purity | >99% | HPLC |

Propargyl Group Incorporation

Propargyl groups are introduced via nucleophilic substitution using propargyl bromide:

-

Reagents : PEG2 diol (1.0 equiv), propargyl bromide (2.2 equiv), sodium hydride (2.5 equiv).

-

Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 24 hours.

-

Workup : Neutralization with acetic acid, filtration, and solvent evaporation.

Key Challenges :

t-Butyl Ester Protection

The carboxyl group is protected using t-butyl chloroacetate:

-

Reagents : PEG2-bis(propargyl) intermediate (1.0 equiv), t-butyl chloroacetate (1.1 equiv), triethylamine (1.2 equiv).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours.

Deprotection : The t-butyl group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v, 30 minutes), enabling subsequent conjugation to amines or biomolecules.

Industrial-Scale Optimization

Continuous Flow Reactors

To enhance scalability, manufacturers employ continuous flow systems for PEG2 diol synthesis:

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 85% | 93% |

| Purity | 95% | 98% |

| Energy Consumption | High | Low |

Quality Control Measures

-

HPLC Analysis : C18 column, acetonitrile/water gradient (5–95% over 20 minutes), retention time = 12.3 minutes.

-

NMR Verification :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for propargylation:

Enzymatic Catalysis

Lipase-catalyzed esterification offers an eco-friendly alternative:

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ester or propargyl groups.

Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 485.6 g/mol

- Functional Groups : Propargyl groups, t-butyl ester

- CAS Number : 2100306-69-0

The compound's structure allows it to exhibit significant solubility in both aqueous and organic solvents, enhancing its biocompatibility and versatility in various applications .

Scientific Research Applications

-

Targeted Drug Delivery

- The propargyl groups facilitate the formation of stable triazole linkages through copper-catalyzed click chemistry with azide-bearing drugs. This property enables the development of targeted drug delivery systems that can selectively release therapeutic agents at specific sites within the body, improving efficacy and reducing side effects .

- Bioconjugation

-

Development of PROTACs (Proteolysis Targeting Chimeras)

- This compound is instrumental in synthesizing PROTACs, which are designed to induce targeted protein degradation. By linking specific ligands that bind to both the target protein and an E3 ubiquitin ligase, N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) enhances the selectivity and efficiency of protein degradation processes, showing promising results in cancer therapy .

-

Antimicrobial Applications

- The PEG component improves the stability and solubility of antimicrobial agents, leading to enhanced resistance against proteolytic enzymes and improved antibacterial activity. Studies have shown that PEGylated antimicrobial peptides exhibit prolonged half-lives and increased efficacy against bacterial infections .

Case Study 1: PROTAC Development

Recent research demonstrated that PROTACs utilizing N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) effectively degrade oncogenic proteins, leading to significant anti-tumor activity in preclinical models. The use of this compound allowed for efficient conjugation with azide-bearing ligands, facilitating the selective targeting of proteins implicated in cancer progression .

Case Study 2: Antimicrobial Efficacy

A study involving PEGylated antimicrobial peptides highlighted the effectiveness of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) in enhancing antibacterial properties. The results indicated that these compounds exhibited improved stability against enzymatic degradation and showed enhanced activity against various bacterial strains, underscoring their potential for therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) involves its interaction with molecular targets through its functional groups. The PEG chains provide solubility and biocompatibility, while the ester and propargyl groups enable specific chemical modifications. These interactions can influence various biological pathways and processes, making the compound useful in diverse applications.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Click Chemistry Efficiency in Model Reactions

Table 2: Deprotection Efficiency Under Acidic Conditions

Actividad Biológica

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) is a synthetic compound that has garnered attention for its unique structural properties and biological activities. This compound integrates polyethylene glycol (PEG) with propargyl groups, which enhances its solubility, biocompatibility, and potential for various biomedical applications. This article delves into the biological activity of this compound, providing insights from recent research findings, case studies, and applications in drug delivery and bioconjugation.

Structural Characteristics

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) features:

- Polyethylene Glycol (PEG) Chains : These chains contribute to the compound's solubility and biocompatibility.

- Propargyl Groups : The presence of these reactive groups allows for specific chemical modifications and interactions with other biomolecules.

- t-Butyl Ester Moiety : This functional group enhances stability during synthesis and can facilitate subsequent reactions.

The biological activity of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) is primarily attributed to its ability to interact with various molecular targets. The compound engages in click chemistry reactions with azide-bearing compounds, forming stable triazole linkages that are crucial in bioconjugation applications. This reactivity is influenced by the steric effects of the t-butyl ester and the flexibility provided by the PEG chains, enhancing its therapeutic potential.

Applications in Drug Delivery

N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) has shown significant promise in drug delivery systems:

- Enhanced Solubility : The PEG component improves the solubility of hydrophobic drugs, facilitating their delivery.

- Targeted Delivery : By modifying the propargyl groups, researchers can create targeted delivery systems that enhance the therapeutic efficacy while minimizing side effects.

- Bioconjugation : The compound serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells .

Study 1: Bioconjugation Efficiency

In a study evaluating the efficiency of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) in bioconjugation, researchers found that this compound significantly improved the yield of conjugated products compared to traditional methods. The click chemistry approach allowed for rapid and efficient coupling with azide-functionalized biomolecules, demonstrating its utility in creating complex molecular architectures for therapeutic applications.

Study 2: Drug Delivery System

Another investigation focused on using N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) in a drug delivery system for cancer therapy. The study reported that encapsulating chemotherapeutic agents within PEG-based nanoparticles enhanced drug solubility and stability. In vivo experiments showed a marked reduction in tumor growth rates when using this formulation compared to free drug administration, highlighting its potential as an effective delivery vehicle .

Comparative Analysis

| Feature | N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) | Other PEG Derivatives |

|---|---|---|

| Solubility | High due to PEG chains | Variable; often lower |

| Biocompatibility | Excellent | Varies with structure |

| Reactivity | High (click chemistry) | Moderate; depends on functional groups |

| Applications | Drug delivery, bioconjugation | General use in biomedical fields |

Recent Research Findings

Recent studies have further elucidated the biological activity of N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl):

- Researchers have demonstrated its ability to facilitate protein-protein interactions, which is crucial for understanding cellular signaling pathways.

- Investigations into its role in enhancing the efficacy of antibody-drug conjugates have shown promising results, indicating that it can improve targeting specificity and reduce off-target effects .

Q & A

Q. How is N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) synthesized and characterized in academic research?

Answer: The compound is synthesized via stepwise PEGylation, combining propargyl and t-butyl ester functionalities. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): To confirm the branching structure and verify the presence of propargyl (δ ~2.5 ppm for terminal alkynes) and t-butyl ester groups (δ ~1.4 ppm for methyl protons) .

- High-Performance Liquid Chromatography (HPLC): Purity is validated using reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Mass Spectrometry (MS): Molecular weight confirmation (485.6 g/mol, [M+H]+ ion) aligns with the formula C25H45NO9 .

Q. What are the primary functional groups in this compound, and how do they influence experimental design?

Answer:

- Propargyl Groups: Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation to azide-modified biomolecules (e.g., proteins, nucleic acids). Reaction conditions: 1 mM CuSO4, 2 mM sodium ascorbate, 24 h at RT .

- t-Butyl Esters: Acid-labile protecting groups (deprotected with 95% trifluoroacetic acid (TFA) for 2–4 h) yield carboxylic acids for further amide bond formation .

- PEG Spacers: Enhance aqueous solubility and reduce steric hindrance during conjugation .

Q. What are standard protocols for conjugating this compound to azide-bearing molecules?

Answer: A typical CuAAC protocol involves:

Dissolve the compound (1–5 mM) and azide-modified substrate (1.2 eq) in a 1:1 mixture of water and tert-butanol.

Add CuSO4 (0.2 eq) and sodium ascorbate (0.4 eq) under inert atmosphere.

Stir at RT for 12–24 h, monitor via TLC or LC-MS.

Purify via dialysis or size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when using this compound in heterogeneous systems (e.g., solid-phase synthesis)?

Answer:

- Copper Stabilization: Use tris(benzyltriazolylmethyl)amine (TBTA) to prevent Cu(I) oxidation, improving yield in low-solubility systems .

- Solvent Optimization: Replace tert-butanol with DMSO (up to 20% v/v) to enhance solubility of hydrophobic substrates .

- Microwave Assistance: Reduce reaction time (1–4 h) while maintaining >90% conversion .

Q. What design considerations apply when integrating this compound into PROTACs or other bifunctional molecules?

Answer:

- Linker Length: The dual PEG2 arms balance solubility and steric flexibility for E3 ligase–target protein engagement .

- Deprotection Timing: Retain t-butyl esters until post-conjugation to avoid premature acid sensitivity during PROTAC assembly .

- In Vitro Validation: Monitor degradation efficiency (e.g., Western blot for target protein half-life) under varying linker lengths .

Q. How can conflicting data on solubility in aqueous buffers be resolved?

Answer:

Q. What analytical methods are critical for assessing the compound’s stability under varying storage conditions?

Answer:

- Temperature Stability: Accelerated degradation studies (e.g., 40°C for 14 days) with HPLC monitoring. Store at –20°C for long-term stability .

- pH Sensitivity: Incubate in buffers (pH 2–9) and quantify t-butyl ester hydrolysis via LC-MS. Degradation peaks appear at pH <4 .

- Light Sensitivity: UV-Vis spectroscopy (200–400 nm) to detect photooxidation of propargyl groups; store in amber vials .

Q. How does this compound compare to structurally similar linkers (e.g., N-(Azido-PEG1)-N-bis(PEG2-t-butyl ester)) in click chemistry efficiency?

Answer:

- Reactivity: Propargyl groups in N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) show faster CuAAC kinetics (k = 0.15 M⁻¹s⁻¹) than azide-bearing analogs (k = 0.08 M⁻¹s⁻¹) due to lower steric hindrance .

- Orthogonality: Unlike azides, propargyl groups avoid side reactions with thiols, making them preferable for multi-step conjugations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.